Cas no 63417-81-2 (5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole)

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole structure
63417-81-2 structure
商品名:5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
CAS番号:63417-81-2
MF:C7H5N2OSCl
メガワット:200.6454
MDL:MFCD03407322
CID:514840
PubChem ID:736830

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 1,2,4-Oxadiazole,5-(chloromethyl)-3-(2-thienyl)-
    • 5-(Chloromethyl)-3-thien-2-yl-1,2,4-oxadiazole
    • 5-(chloromethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
    • 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
    • 5-Chlormethyl-3-<2>thienyl-1,2,4-oxadiazol
    • 5-chloromethyl-3-(thien-2-yl)-1,2,4-oxadiazole
    • 5-chloromethyl-3-thiophen-2-yl-[1,2,4]oxadiazole
    • F2147-0860
    • 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
    • STL195405
    • G68991
    • SCHEMBL1486703
    • 63417-81-2
    • 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole, AldrichCPR
    • 5-chloromethyl-3-(2-thienyl)-1,2,4-oxadiazole
    • DTXSID90353113
    • AS-5735
    • Z57052868
    • MFCD03407322
    • EN300-11595
    • WAY-388798
    • YOUDLOUFERNGRO-UHFFFAOYSA-N
    • DB-073320
    • AKOS000202271
    • MDL: MFCD03407322
    • インチ: InChI=1S/C7H5ClN2OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4H2
    • InChIKey: YOUDLOUFERNGRO-UHFFFAOYSA-N
    • ほほえんだ: C1=CSC(=C1)C2=NOC(=N2)CCl

計算された属性

  • せいみつぶんしりょう: 199.98100
  • どういたいしつりょう: 199.981
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

  • 密度みつど: 1.421
  • ゆうかいてん: 59 °C
  • ふってん: 331.3°Cat760mmHg
  • フラッシュポイント: 154.1°C
  • 屈折率: 1.587
  • PSA: 67.16000
  • LogP: 2.53690

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole セキュリティ情報

  • 危険カテゴリコード: 36
  • セキュリティの説明: S26-S36/37/39-S45
  • 危険物標識: C
  • リスク用語:R34
  • セキュリティ用語:S26;S36/37/39;S45

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1142180-250mg
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
63417-81-2 97%
250mg
¥796.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1142180-100mg
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
63417-81-2 97%
100mg
¥557.00 2024-05-06
Life Chemicals
F2147-0860-10g
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
63417-81-2 95%+
10g
$180.0 2023-11-21
Enamine
EN300-11595-5.0g
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
63417-81-2 95%
5g
$99.0 2023-05-01
Apollo Scientific
OR25917-1g
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
63417-81-2
1g
£79.00 2025-02-19
Enamine
EN300-11595-10.0g
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
63417-81-2 95%
10g
$189.0 2023-05-01
Life Chemicals
F2147-0860-2.5g
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
63417-81-2 95%+
2.5g
$52.0 2023-11-21
Enamine
EN300-11595-1.0g
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
63417-81-2 95%
1g
$26.0 2023-05-01
Enamine
EN300-11595-0.25g
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
63417-81-2 95%
0.25g
$19.0 2023-05-01
Enamine
EN300-11595-0.05g
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
63417-81-2 95%
0.05g
$19.0 2023-05-01

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 関連文献

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazoleに関する追加情報

Introduction to 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS No. 63417-81-2)

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, with the chemical formula C₈H₅ClN₃O, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework and potential biological activities. This compound belongs to the oxadiazole class, which is well-documented for its role in medicinal chemistry as a scaffold for developing bioactive molecules. The presence of both a chloromethyl group and a thiophene ring in its structure imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The CAS No. 63417-81-2 uniquely identifies this compound in scientific literature and databases, facilitating its accurate referencing in research papers, patents, and industrial applications. The oxadiazole core is a six-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its stability and reactivity. The chloromethyl substituent at the 5-position introduces electrophilic characteristics, enabling nucleophilic substitution reactions that are pivotal in drug synthesis. Meanwhile, the thiophen-2-yl group at the 3-position adds aromatic stability and can participate in various interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxadiazole derivatives. The structural motif of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has been explored for its potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. Studies have highlighted its ability to modulate biological pathways by acting as a precursor for more complex molecules or by directly interacting with enzymes and receptors.

One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The chloromethyl group allows for facile functionalization via cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, enabling the introduction of aryl or vinyl groups for further derivatization. This flexibility has been exploited in synthesizing kinase inhibitors, which are critical in oncology research. Additionally, the thiophene ring can engage in π-stacking interactions with biological targets, enhancing binding affinity and drug-like properties.

Recent advancements in computational chemistry have further illuminated the potential of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. Molecular docking studies have demonstrated its binding efficacy to several protein targets associated with metabolic disorders and neurodegenerative diseases. These virtual screenings have provided insights into how structural modifications can optimize its pharmacokinetic profile and target specificity. Such computational approaches are becoming increasingly integral in drug discovery pipelines, reducing the reliance on empirical screening methods.

The agrochemical sector has also shown interest in this compound due to its structural similarity to known herbicides and fungicides. Researchers have investigated its derivatives for their potential to disrupt fungal cell wall synthesis or inhibit plant growth regulators. The combination of the oxadiazole core with heterocyclic moieties like thiophene has proven effective in designing molecules with enhanced environmental stability while maintaining biocidal activity.

From a synthetic chemistry perspective, 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole serves as an excellent platform for exploring new reaction pathways and methodologies. Its reactivity allows chemists to develop novel synthetic strategies that could be applied to other heterocyclic systems. For instance, palladium-catalyzed reactions have been employed to introduce diverse functional groups at the chloromethyl position, expanding the library of accessible derivatives.

The compound’s significance extends beyond academic research; it has found applications in industrial settings where precision chemical synthesis is required. Pharmaceutical companies often use such intermediates to streamline drug development processes by providing readily available building blocks that can be modified into lead compounds through iterative optimization cycles.

In conclusion,5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS No. 63417-81-2) represents a promising candidate for further exploration across multiple domains of chemical biology and material science. Its unique structural features offer opportunities for developing innovative therapeutics and agrochemicals while serving as a cornerstone for synthetic chemistry innovation.

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(CAS:63417-81-2)5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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清らかである:99%
はかる:5g
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